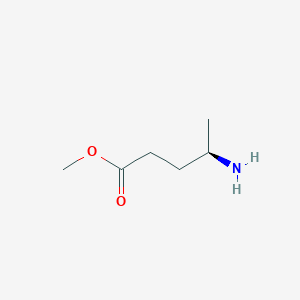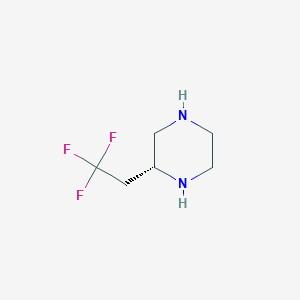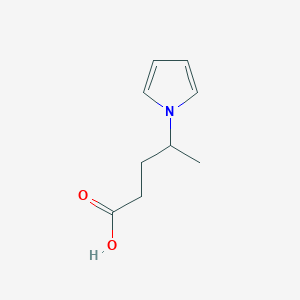amino]benzoic acid CAS No. 29363-53-9](/img/structure/B15200078.png)
4-[[(Dichlorofluoromethyl)thio](trifluoromethyl)amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Dichlorofluoromethyl)thioamino]benzoic acid is a synthetic organic compound with the molecular formula C9H5Cl2F4NO2S It is characterized by the presence of both dichlorofluoromethyl and trifluoromethyl groups attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dichlorofluoromethyl)thioamino]benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-aminobenzoic acid with dichlorofluoromethylthiol and trifluoromethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Dichlorofluoromethyl)thioamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorofluoromethyl or trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzoic acid derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
4-[(Dichlorofluoromethyl)thioamino]benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce dichlorofluoromethyl and trifluoromethyl groups into other molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-[(Dichlorofluoromethyl)thioamino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The presence of dichlorofluoromethyl and trifluoromethyl groups enhances its ability to penetrate cell membranes and interact with intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(Chlorofluoromethyl)thioamino]benzoic acid
- 4-[(Dichlorofluoromethyl)thioamino]benzoic acid
- 4-[(Dichlorofluoromethyl)thioamino]salicylic acid
Uniqueness
4-[(Dichlorofluoromethyl)thioamino]benzoic acid is unique due to the presence of both dichlorofluoromethyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable tool in various research and industrial applications.
Propriétés
Numéro CAS |
29363-53-9 |
|---|---|
Formule moléculaire |
C9H5Cl2F4NO2S |
Poids moléculaire |
338.11 g/mol |
Nom IUPAC |
4-[[dichloro(fluoro)methyl]sulfanyl-(trifluoromethyl)amino]benzoic acid |
InChI |
InChI=1S/C9H5Cl2F4NO2S/c10-8(11,12)19-16(9(13,14)15)6-3-1-5(2-4-6)7(17)18/h1-4H,(H,17,18) |
Clé InChI |
OHZCUEZSYBNWJF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)N(C(F)(F)F)SC(F)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


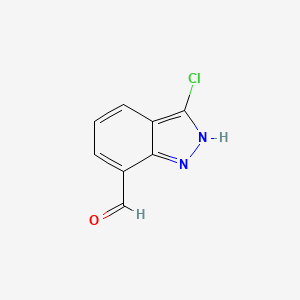
![N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-propionamide](/img/structure/B15200005.png)
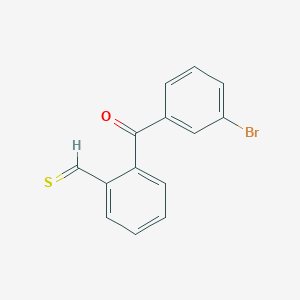
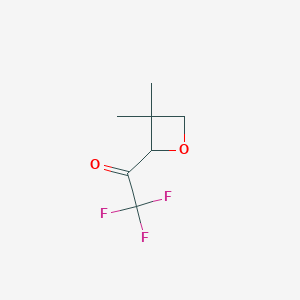
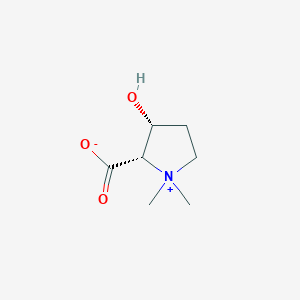
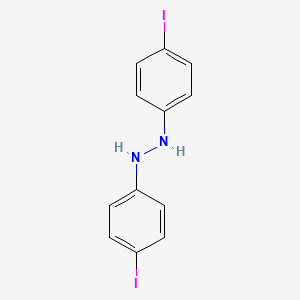
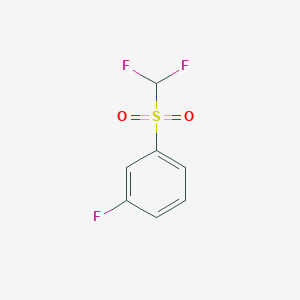
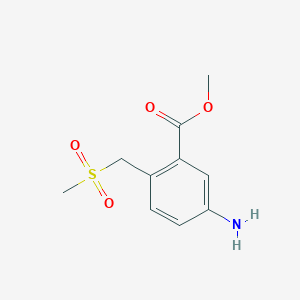
![N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B15200048.png)
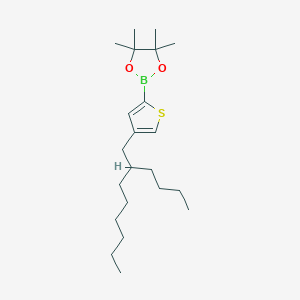
![ethyl N-[(4-chlorophenyl)carbonyl]alaninate](/img/structure/B15200068.png)
